molecular formula C21H23NO5 B2743279 1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879044-71-0

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B2743279
CAS RN: 879044-71-0
M. Wt: 369.417
InChI Key: GUWRSPWRWCLJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one” is a chemical compound. It is related to atracurium besylate, a medication used in anesthesia . The compound is also related to 3,4-Dimethoxyphenethylamine, a chemical compound of the phenethylamine class .

Scientific Research Applications

Oxidative Coupling in Lignin Biosynthesis

Oxidative coupling of methyl (E)-sinapate with syringyl lignin model compounds has been studied, demonstrating the formation of novel cyclohexadienone spiro compounds. These studies contribute to understanding the β-1 pathway in lignin biosynthesis, highlighting the potential of oxidative coupling mechanisms in synthetic chemistry and material science Setälä, H., Pajunen, A., Rummakko, P., Sipilä, J., & Brunow, G. (1999). Journal of The Chemical Society-perkin Transactions 1.

Synthesis of α,β-unsaturated Carbonyl Compounds

An acid-catalyzed synthesis method for 3-indolyl α,β-unsaturated carbonyl compounds demonstrates the efficiency of certain substrates in generating α,β-unsaturated esters. This methodology could be relevant for synthesizing derivatives of the compound , potentially applicable in organic synthesis and pharmaceutical research Wang, W., & Ikemoto, T. (2005). Tetrahedron Letters.

Nitroxide-Mediated Photopolymerization

Research into alkoxyamines bearing chromophore groups directly linked to the aminoxyl function opens avenues for nitroxide-mediated photopolymerization. Such studies suggest potential applications in the development of new materials, especially in coatings and adhesives, leveraging the photoinitiation properties of certain compounds Guillaneuf, Y., Bertin, D., Gigmes, D., Versace, D., Lalevée, J., & Fouassier, J. (2010). Macromolecules.

Anaerobic O-demethylation

Studies on the anaerobic O-demethylation of methoxynaphthols and related compounds by microorganisms suggest biotechnological applications, including environmental remediation and biodegradation of aromatic ethers. Such research underscores the ecological and biotechnological relevance of understanding the microbial interactions with methoxy-substituted compounds Stupperich, E., Konle, R., & Eckerskorn, C. (1996). Biochemical and biophysical research communications.

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. The compound is related to atracurium besylate, which is an inhibitor of the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2) developed for the treatment of hypercholesterolemia .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-13-5-7-17-16(9-13)21(25,11-14(2)23)20(24)22(17)12-15-6-8-18(26-3)19(10-15)27-4/h5-10,25H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWRSPWRWCLJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.